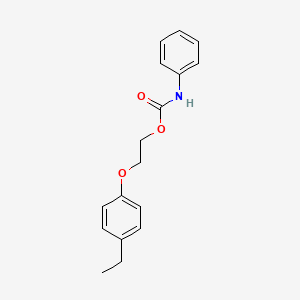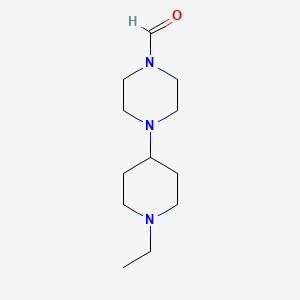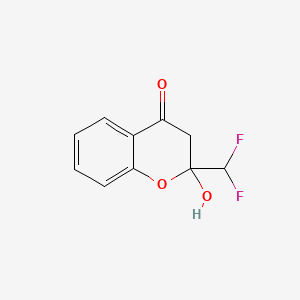
2-(4-ethylphenoxy)ethyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)ethyl phenylcarbamate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of carbamate compounds and has been found to exhibit several biochemical and physiological effects. In
科学研究应用
2-(4-ethylphenoxy)ethyl phenylcarbamate has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of agricultural science, where it has been found to exhibit potent insecticidal activity. Several studies have reported that this compound can effectively control the growth of agricultural pests, including aphids, spider mites, and whiteflies. Additionally, this compound has also been studied for its potential application in the field of medicine, where it has been found to exhibit anticancer and antimicrobial activity.
作用机制
The mechanism of action of 2-(4-ethylphenoxy)ethyl phenylcarbamate is not yet fully understood. However, several studies have suggested that this compound exerts its insecticidal and anticancer activity by inhibiting the activity of acetylcholinesterase and DNA topoisomerase, respectively. Acetylcholinesterase is an enzyme that plays a vital role in the nervous system of insects, and its inhibition leads to the accumulation of acetylcholine, resulting in the paralysis of the insect. DNA topoisomerase, on the other hand, is an enzyme that is involved in DNA replication and transcription, and its inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In insects, this compound has been found to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis. In cancer cells, this compound has been found to inhibit the activity of DNA topoisomerase, leading to the inhibition of cancer cell growth. Additionally, this compound has also been found to exhibit antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
2-(4-ethylphenoxy)ethyl phenylcarbamate has several advantages for lab experiments, including its high purity, stability, and potency. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
未来方向
There are several possible future directions for research on 2-(4-ethylphenoxy)ethyl phenylcarbamate. One possible direction is to further explore its insecticidal activity and develop more potent insecticides based on this compound. Another possible direction is to investigate its anticancer activity and develop novel cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science, such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Its high purity, stability, and potency make it an attractive compound for lab experiments, although its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成方法
2-(4-ethylphenoxy)ethyl phenylcarbamate can be synthesized using a variety of methods, including the reaction of 4-ethylphenol with ethylene oxide in the presence of a catalyst, followed by the reaction of the resulting product with phenyl isocyanate. Another method involves the reaction of 4-ethylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with phenyl isocyanate. Both of these methods have been reported to yield high purity this compound.
属性
IUPAC Name |
2-(4-ethylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-14-8-10-16(11-9-14)20-12-13-21-17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVBSYVGIKJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)

![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)

![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)